molecular formula C20H30N2O3S B8100499 5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide

5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide

Cat. No.: B8100499
M. Wt: 378.5 g/mol
InChI Key: KXZFUKFUOLAZPJ-UHFFFAOYSA-N
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Description

5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a decahydroisoquinoline core, which is a saturated bicyclic structure, attached to a benzenesulfonamide group. The presence of the isopropyl and methyl groups further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the decahydroisoquinoline core, which can be achieved through hydrogenation of isoquinoline derivatives. The carbonyl group is then introduced via acylation reactions using appropriate reagents such as acyl chlorides or anhydrides.

Subsequently, the benzenesulfonamide moiety is attached through sulfonylation reactions, often employing sulfonyl chlorides in the presence of a base like triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for hydrogenation and acylation steps, as well as automated systems for sulfonylation and alkylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like amines or thiols can replace the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: New sulfonamide derivatives with different substituents.

Scientific Research Applications

5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N-isopropyl-2-methylbenzenesulfonamide
  • 5-(decahydroisoquinoline-2-carbonyl)-N-ethyl-2-methylbenzenesulfonamide
  • N-isopropyl-2-methylbenzenesulfonamide

Uniqueness

5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide stands out due to its unique combination of a decahydroisoquinoline core and a benzenesulfonamide group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carbonyl)-2-methyl-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-14(2)21-26(24,25)19-12-17(9-8-15(19)3)20(23)22-11-10-16-6-4-5-7-18(16)13-22/h8-9,12,14,16,18,21H,4-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZFUKFUOLAZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3CCCCC3C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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